molecular formula C23H25ClFN3O3 B11431550 2-[3-[5-Chloro-4-[(4-fluorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

2-[3-[5-Chloro-4-[(4-fluorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

Cat. No.: B11431550
M. Wt: 445.9 g/mol
InChI Key: NLBLMDUCWJJROZ-UHFFFAOYSA-N
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Description

2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID is a complex organic compound featuring a pyridazine ring, adamantane structure, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID typically involves multiple steps, including the formation of the pyridazine ring, introduction of the adamantane moiety, and functional group modifications. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: The adamantane moiety imparts rigidity and stability, making the compound useful in designing advanced materials with specific properties.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]PROPIONIC ACID: Similar structure with a propionic acid moiety instead of acetic acid.

    2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]BUTYRIC ACID: Similar structure with a butyric acid moiety.

Uniqueness

The uniqueness of 2-[3-(5-CHLORO-4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25ClFN3O3

Molecular Weight

445.9 g/mol

IUPAC Name

2-[3-[5-chloro-4-[(4-fluorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

InChI

InChI=1S/C23H25ClFN3O3/c24-20-18(26-11-14-1-3-17(25)4-2-14)12-27-28(21(20)31)23-8-15-5-16(9-23)7-22(6-15,13-23)10-19(29)30/h1-4,12,15-16,26H,5-11,13H2,(H,29,30)

InChI Key

NLBLMDUCWJJROZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCC5=CC=C(C=C5)F)Cl)CC(=O)O

Origin of Product

United States

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